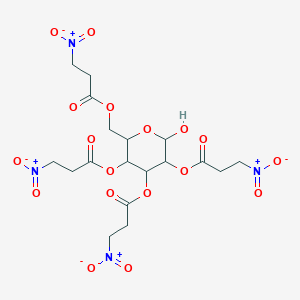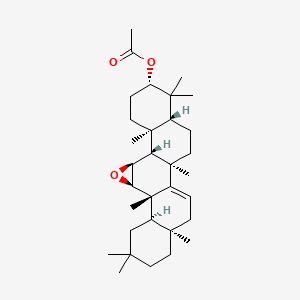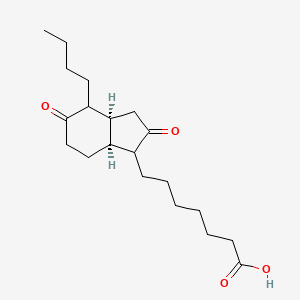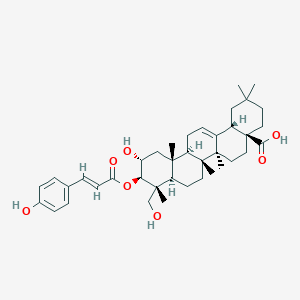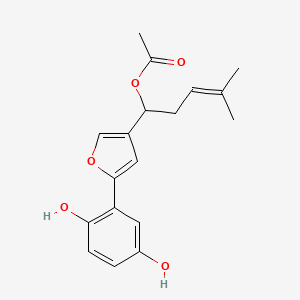
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound widely recognized for its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, such as Vildagliptin and Anagliptin . This compound is characterized by its white to light brown powder form and is primarily used in the pharmaceutical industry .
准备方法
The synthesis of 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride . The process can be summarized as follows:
N-Acylation: L-proline reacts with chloroacetyl chloride to form an N-acylated product.
Conversion to Carbonitrile: The carboxylic acid moiety of the N-acylated product is converted into the carbonitrile via the corresponding amide intermediate.
Industrial production methods often utilize microchannel reactors to enhance reaction efficiency and reduce environmental impact . For instance, L-prolinamide, an acid-binding agent, and chloroacetyl chloride are dissolved in a solvent and introduced into a microchannel reactor for reaction .
化学反应分析
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include chloroacetyl chloride, sulfuric acid, and acetonitrile . Major products formed from these reactions are intermediates for pharmaceutical compounds like Vildagliptin .
科学研究应用
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is extensively used in scientific research, particularly in the development of dipeptidyl peptidase IV inhibitors . These inhibitors are crucial for the treatment of type-II diabetes as they enhance insulin secretion and improve glucose tolerance . The compound’s role as an intermediate makes it valuable in medicinal chemistry and drug discovery .
作用机制
The compound itself does not exhibit direct pharmacological effects but serves as a key intermediate in the synthesis of active pharmaceutical ingredients . The mechanism of action of the final pharmaceutical products involves the inhibition of dipeptidyl peptidase IV, which prolongs the activity of incretin hormones, thereby enhancing insulin secretion and regulating blood glucose levels .
相似化合物的比较
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is unique due to its specific structure, which makes it an ideal intermediate for synthesizing dipeptidyl peptidase IV inhibitors . Similar compounds include:
NVP-DPP728: Another dipeptidyl peptidase IV inhibitor with a different structural framework.
Sitagliptin: A widely used dipeptidyl peptidase IV inhibitor with a distinct chemical structure.
Saxagliptin: Another inhibitor with a unique structure compared to this compound.
These compounds share the common goal of inhibiting dipeptidyl peptidase IV but differ in their chemical structures and synthesis routes .
属性
CAS 编号 |
207557-30-5 |
|---|---|
分子式 |
C7H9ClN2O |
外观 |
Powder |
产品来源 |
United States |
Q1: What is the significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in pharmaceutical chemistry?
A: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in the synthesis of Vildagliptin. [, , , , ]. This drug acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, ultimately helping to regulate blood sugar levels in individuals with type 2 diabetes [].
Q2: What are the common synthetic routes for producing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: Several methods exist for synthesizing this compound. The most common approaches involve using L-proline as the starting material. One route involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group to a nitrile [, , , , , ]. Another method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base [].
Q3: Are there efforts to improve the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: Researchers are actively seeking ways to optimize the synthesis of this compound. One study reported a novel method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methyl morpholine, resulting in an improved yield of Vildagliptin [].
Q4: How is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile characterized?
A: Various techniques, including 1H NMR and MS, are used to confirm the structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates during synthesis [, ].
Q5: What is the role of 3-aminoadamantanol in the context of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: 3-Aminoadamantanol is another crucial building block that reacts with (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the final step of Vildagliptin synthesis [, , , ]. Efficient synthesis methods for 3-aminoadamantanol, often starting from 1-aminoadamantane hydrochloride, have also been explored to optimize Vildagliptin production [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


